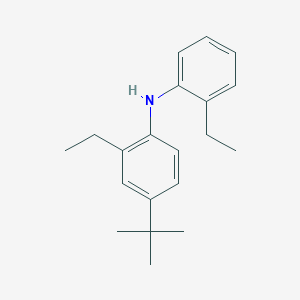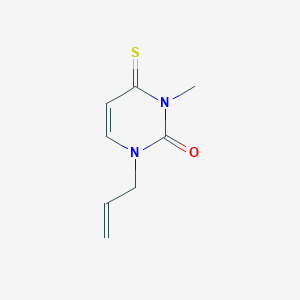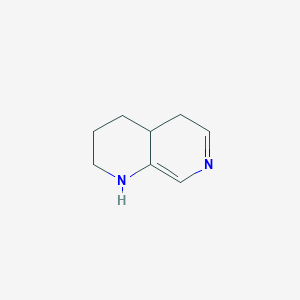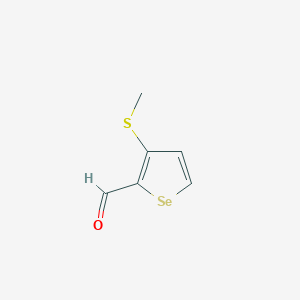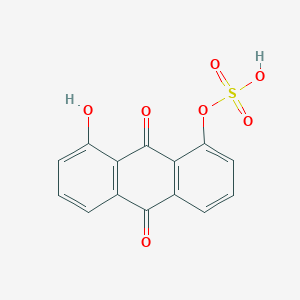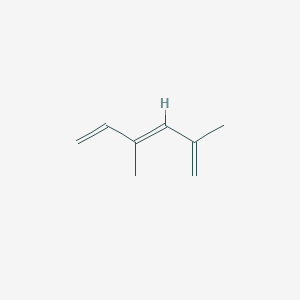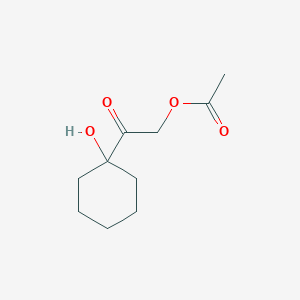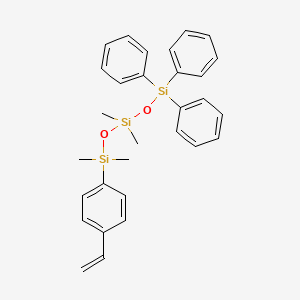
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is a unique organosilicon compound that features a trisiloxane backbone with phenyl and ethenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane with 4-vinylphenyl compounds. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants, owing to its stability and inertness.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane involves its interaction with molecular targets through its ethenyl and phenyl groups. The ethenyl group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The phenyl groups can engage in π-π interactions with aromatic compounds, contributing to the stability and functionality of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar structure but lacks the trisiloxane backbone.
1-(4-Vinylphenyl)ethanone: Contains a carbonyl group instead of the trisiloxane backbone.
4-Vinylphenylboronic acid: Contains a boronic acid group instead of the trisiloxane backbone.
Uniqueness
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is unique due to its trisiloxane backbone, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and resistance to harsh conditions.
Propiedades
Número CAS |
114556-28-4 |
|---|---|
Fórmula molecular |
C30H34O2Si3 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
[dimethyl(triphenylsilyloxy)silyl]oxy-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C30H34O2Si3/c1-6-26-22-24-27(25-23-26)33(2,3)31-34(4,5)32-35(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h6-25H,1H2,2-5H3 |
Clave InChI |
ZENCGRCRHYEWQF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=C(C=C1)C=C)O[Si](C)(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


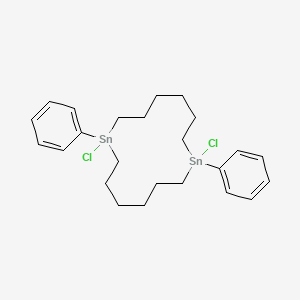
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
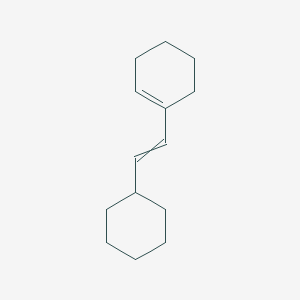

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
